
Ethyl5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate typically involves the trifluoroacylation of oxazoles. A scalable and cost-effective method for the synthesis of 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run. The reaction conditions are generally mild, and the oxazole core shows tolerance to various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis method mentioned above can be adapted for industrial-scale production. The use of trifluoroacetic anhydride as a reagent and the mild reaction conditions make this method suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced using common reducing agents.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors. The oxazole ring also contributes to the compound’s biological activity by providing a stable scaffold for functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar structural features.
Uniqueness
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Propiedades
Fórmula molecular |
C9H8F3NO4 |
|---|---|
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H8F3NO4/c1-3-16-8(15)5-4(2)17-7(13-5)6(14)9(10,11)12/h3H2,1-2H3 |
Clave InChI |
HBMJKONQTWNXFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=N1)C(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


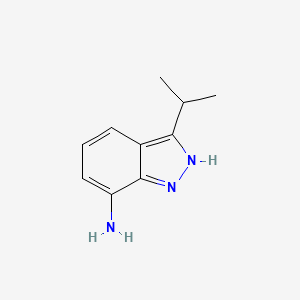
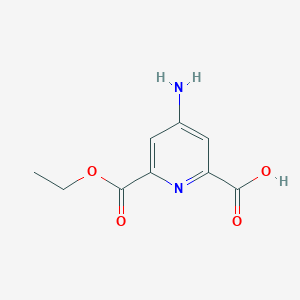

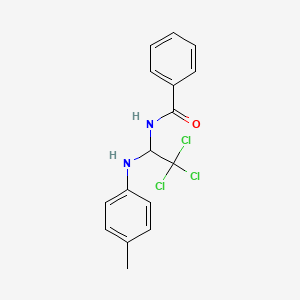




![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)

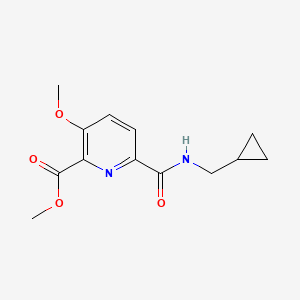
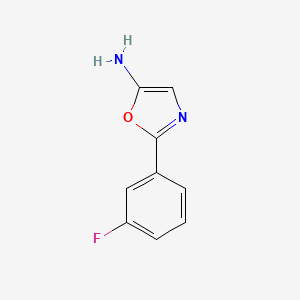

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
